molecular formula C23H33BF4N2 B1355237 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate CAS No. 286014-42-4

1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate

Cat. No. B1355237
CAS RN: 286014-42-4
M. Wt: 424.3 g/mol
InChI Key: KVWCCJYLKCSVME-UHFFFAOYSA-N
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Description

1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate, also known as BAI-TFB, is an organic salt compound composed of a 1,3-bis(1-adamantyl)imidazolium cation and a tetrafluoroborate anion. This compound is a colorless solid that is soluble in polar organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). BAI-TFB is a highly stable compound, with a melting point of 205°C and a boiling point of 320°C. It is a versatile organic salt that has been used in a variety of scientific and industrial applications.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of compounds related to 1,3-bis(1-adamantyl)imidazolium tetrafluoroborate has been studied. For instance, Ikhile and Bala (2010) examined the structure of 1,3-bis(1-adamantyl)imidazolium tetrachloridoferrate(III), revealing the arrangement of cations and anions in the crystal lattice, with the imidazole ring and adamantyl groups adopting specific conformations (Ikhile & Bala, 2010).

Ligand Design for Metal Complexes

Georgiou et al. (2009) investigated pyrazole-bridged bis(imidazolium) compounds, including those with adamantyl substituents. These compounds served as precursors for silver(I) complexes, demonstrating their utility in designing ligands for metal coordination (Georgiou et al., 2009).

Reactivity with Fluoroolefins

Arduengo et al. (2016) explored the reactions of imidazolium derivatives with electron-deficient fluoroolefins. This study highlighted the reactivity of 1,3-di-1-adamantylimidazolium with various fluorinated compounds, contributing to the understanding of the chemical behavior of imidazolium salts in the presence of fluoroolefins (Arduengo et al., 2016).

Applications in Transfer Dehydrogenation

Zuo and Braunstein (2012) researched N-heterocyclic dicarbene iridium(III) pincer complexes featuring mixed ligands, including 1,3-bis(1-adamantylimidazolium). These complexes showed potential applications in transfer dehydrogenation processes, illustrating the utility of 1,3-bis(1-adamantyl)imidazolium derivatives in catalysis (Zuo & Braunstein, 2012).

Interaction with I

ridium-Bound HalidesZuo and Braunstein (2010) also studied interactions between imidazolium salts and iridium-bound halides. Their research indicated charge-assisted intermolecular hydrogen-bonding interactions between these components, providing insights into the potential applications of imidazolium salts in forming metal complexes (Zuo & Braunstein, 2010).

Alkaline Stability in Membranes

Wang et al. (2018) focused on the alkaline stability of N3-adamantyl imidazolium cations for high-performance anion exchange membranes. They found that the adamantyl substituent significantly enhanced the stability of imidazolium, underscoring its importance in membrane technology applications (Wang et al., 2018).

Antibacterial Activity

Basantcev et al. (2020) investigated the synthesis and antibacterial activity of N-mono- and N,N-dialkylated imidazole derivatives, including those with adamantyl groups. This research contributes to the understanding of the potential medicinal applications of imidazolium salts (Basantcev et al., 2020).

Electrochemical Properties for Capacitor Applications

McEwen et al. (1999) analyzed the electrochemical properties of various imidazolium salts, including their ionic conductivity and electrochemical stability. This research provides valuable insights into the potential use of imidazolium salts, like this compound, in electrochemical applications such as capacitors (McEwen et al., 1999).

Mechanism of Action

Target of Action

It’s known to be a catalyst for cross-coupling reactions .

Mode of Action

As a catalyst, 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate facilitates the reaction process without being consumed in the reaction. It lowers the activation energy, thereby increasing the rate of the reaction .

Biochemical Pathways

As a catalyst, it’s involved in various chemical reactions, including cross-coupling reactions .

Result of Action

The primary result of the action of this compound is the facilitation of chemical reactions. As a catalyst, it increases the efficiency and speed of these reactions .

Biochemical Analysis

Biochemical Properties

1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate plays a crucial role in biochemical reactions, particularly as a catalyst in cross-coupling reactions at elevated temperatures . It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. The adamantyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in biochemical processes. Additionally, the imidazolium core can engage in hydrogen bonding and electrostatic interactions with biomolecules, further enhancing its catalytic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but prolonged exposure to high temperatures or reactive environments can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in gene expression and metabolic activity being noted over extended periods.

properties

IUPAC Name

1,3-bis(1-adamantyl)imidazol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N2.BF4/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;2-1(3,4)5/h1-2,15-21H,3-14H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWCCJYLKCSVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584749
Record name 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

286014-42-4
Record name 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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